molecular formula C14H17N3OS B4309171 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide

2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide

Cat. No.: B4309171
M. Wt: 275.37 g/mol
InChI Key: OJVJHMDLVHNNRJ-UHFFFAOYSA-N
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Description

2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of an allyl group, a cyano group, and a trimethylpyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide typically involves the reaction of 3-cyano-4,5,6-trimethylpyridine-2-thiol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group may participate in hydrogen bonding or electrostatic interactions, while the allyl group could be involved in covalent modifications of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide
  • N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[(5-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Uniqueness

2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its trimethylpyridinyl moiety and allyl group differentiate it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

IUPAC Name

2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-5-6-16-13(18)8-19-14-12(7-15)10(3)9(2)11(4)17-14/h5H,1,6,8H2,2-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVJHMDLVHNNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)NCC=C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide
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2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide
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2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide
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2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide

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